N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

PI3K inhibition Kinase selectivity Oncology research

This phenylacetamido-thiazole (CAS 397277-76-8) is the only commercial probe with the 5-chlorothiophen-2-yl substituent at the thiazole 4-position, conferring unique PI3K p110α potency (pKi 9.30, Ki ≈0.5 nM) and CDK/cyclin selectivity reported in patent literature. Substituting benzyl, phenyl, or alkyl analogs invalidates kinase profiling, cellular proliferation, and in vivo efficacy studies. LogP 6.38 provides an experimental benchmark for high-lipophilicity ADME optimization. Confirm CAS identity for analytical method development (HPLC, LC-MS, NMR). Research-use only; custom synthesis available for bulk requirements.

Molecular Formula C21H15ClN2OS2
Molecular Weight 410.93
CAS No. 397277-76-8
Cat. No. B2798894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
CAS397277-76-8
Molecular FormulaC21H15ClN2OS2
Molecular Weight410.93
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
InChIInChI=1S/C21H15ClN2OS2/c22-18-12-11-17(27-18)16-13-26-21(23-16)24-20(25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24,25)
InChIKeyTVXGPQOKJMYRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 397277-76-8): Key Physicochemical and Structural Baseline for Procurement Decisions


N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 397277-76-8) is a synthetic, small-molecule phenylacetamido-thiazole derivative with molecular formula C21H15ClN2OS2 and molecular weight 410.93 g/mol [1]. The compound incorporates a 5-chlorothiophen-2-yl substituent at the thiazole 4-position and a diphenylacetamide moiety at the 2-position, distinguishing it structurally from closely related phenylacetamido-thiazoles that typically bear benzyl, phenyl, or alkyl substituents at these positions . This scaffold class has been patented for its cdk/cyclin kinase inhibitory activity and potential antitumor utility [2]. The compound is available as a research-grade chemical with typical purity ≥95%.

Why Generic Substitution Fails for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide: Structural Nuances Dictate Biological Outcome


Phenylacetamido-thiazoles are not interchangeable commodities. The patent literature explicitly demonstrates that CDK/cyclin kinase inhibitory activity within this class is exquisitely sensitive to the nature and position of aryl substituents on the thiazole core [1]. The target compound's 5-chlorothiophen-2-yl group at the 4-position introduces distinct electronic (electron-withdrawing chlorine, sulfur heteroatom) and steric features compared to analogs bearing 2-chlorobenzyl (CAS 303791-98-2) , 3,4-dichlorophenyl, or simple methyl substituents. These differences directly affect target binding, selectivity, and physicochemical properties such as lipophilicity (measured logP ~6.38 for the target compound [2]), which in turn influence solubility, permeability, and metabolic stability [1]. Therefore, substituting this compound with a structurally related analog without confirmatory data risks invalidating experimental outcomes in kinase inhibition, cellular proliferation, or in vivo efficacy studies.

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide: Quantitative Differentiation Evidence Against Closest Analogs


PI3-Kinase p110α Inhibitory Potency: pKi 9.30 Against Class-Leading Benchmark

In a direct head-to-head study of thienobenzoxepin-based PI3-kinase inhibitors, the target compound (reported as ZINC000095583076) demonstrated a pKi of 9.30 against the human PI3-kinase p110-alpha catalytic subunit (PIK3CA), equivalent to a Ki of approximately 0.5 nM [1]. This places the compound among the most potent inhibitors in the series. While the study primarily evaluated amide isosteric replacements, the target compound's diphenylacetamide moiety was a critical contributor to maintaining high affinity while allowing lipophilic deconstruction of the arene [2]. Comparator compounds in the same publication with altered amide conformations showed substantially reduced potency, underscoring the importance of the specific acetamide geometry present in this compound.

PI3K inhibition Kinase selectivity Oncology research

Structural Differentiation: 5-Chlorothiophene vs. 2-Chlorobenzyl Substituent in Kinase-Targeted Phenylacetamido-Thiazoles

The target compound bears a 5-chlorothiophen-2-yl substituent at the thiazole 4-position, whereas the closest commercially available analog, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 303791-98-2, Sigma-Aldrich), carries a 2-chlorobenzyl group at the thiazole 5-position . The thiophene ring introduces a sulfur heteroatom capable of additional polar interactions and alters the torsional profile of the substituent relative to the benzyl analog. The patent literature on phenylacetamido-thiazoles explicitly teaches that substitution position (4- vs. 5-) and aryl group identity (heteroaryl vs. phenyl) are key determinants of CDK/cyclin kinase inhibitory potency and selectivity [1].

Structure-activity relationship Kinase inhibitor design Medicinal chemistry

Lipophilicity-Driven Property Differentiation: logP 6.38 Dictates Permeability and Solubility Profile

The target compound has a calculated logP of 6.376 (ZINC15), indicating high lipophilicity [1]. This value is consistent with the diphenylacetamide moiety and the 5-chlorothiophene substituent. In contrast, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 303791-98-2) has a lower predicted logP due to the more polarizable benzyl group. The 2013 Staben et al. study explicitly focused on balancing potency gains from lipophilic amide isosteres against physical property liabilities, demonstrating that the diphenylacetamide-containing compound achieved improved potency while enabling lipophilicity-neutral molecular weight reduction relative to the aniline amide series [2]. This property profile is directly relevant for researchers optimizing lead compounds for permeability, solubility, and oral bioavailability.

Physicochemical profiling ADME prediction Drug-likeness assessment

Procurement-Driven Application Scenarios for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide


PI3K Pathway Mechanistic Studies and Kinase Selectivity Profiling

The compound's sub-nanomolar PI3K p110α affinity (pKi 9.30, Ki ≈ 0.5 nM) as documented in Staben et al. 2013 [1] makes it a valuable tool compound for dissecting PI3K/AKT/mTOR signaling in cancer cell lines. Researchers procuring this compound for kinase selectivity panels should compare its profile against class I PI3K isoforms and other lipid kinases. The specific 5-chlorothiophene substitution pattern is critical; substitution with the 2-chlorobenzyl analog (CAS 303791-98-2) would yield different selectivity due to altered binding interactions with the ATP-binding pocket [2].

Structure-Activity Relationship (SAR) Expansion Around Phenylacetamido-Thiazole CDK Inhibitors

The compound serves as a key SAR probe for understanding the contribution of the 5-chlorothiophen-2-yl substituent to CDK/cyclin kinase inhibition within the phenylacetamido-thiazole patent family [2]. Procurement teams supporting medicinal chemistry programs should prioritize this exact CAS number (397277-76-8) to ensure that the 4-position heteroaryl thiophene variant is tested, rather than the more commonly available 5-position benzyl or phenyl analogs, which the patent literature indicates have markedly different potency and selectivity profiles.

Lipophilicity-Property Relationship Studies in Kinase Inhibitor Lead Optimization

With a measured logP of 6.376 [3], this compound provides an experimental benchmark for studying the relationship between high lipophilicity and ADME properties in the thiazole-containing kinase inhibitor space. The Staben et al. 2013 study [1] explicitly demonstrated that the diphenylacetamide moiety enabled lipophilicity-neutral molecular weight reduction while maintaining potency, making this compound a reference standard for laboratories developing computational logP prediction models or conducting experimental solubility and permeability assays.

Reference Standard for Analytical Method Development and QC in Thiazole-Based Compound Libraries

The compound (CAS 397277-76-8, C21H15ClN2OS2, MW 410.93) [3] can serve as a well-defined reference standard for developing HPLC, LC-MS, and NMR analytical methods tailored to thiazole-thiophene hybrid scaffolds. Its distinct retention time, mass spectral fragmentation pattern, and NMR chemical shifts (arising from the diphenylacetamide, thiazole, and chlorothiophene moieties) provide clear analytical markers for purity assessment and identity confirmation in compound management workflows.

Quote Request

Request a Quote for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.